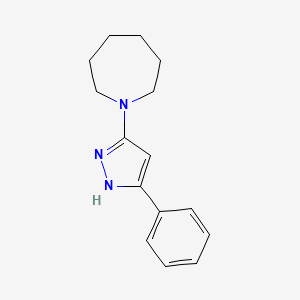

1-(5-phenyl-1H-pyrazol-3-yl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-7-11-18(10-6-1)15-12-14(16-17-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFJAXJRRCSGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NNC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Synergistic Potential of Fused Heterocyclic Systems

The fusion of distinct heterocyclic rings into a single molecule is a powerful strategy in medicinal chemistry for generating novel compounds with enhanced or entirely new properties. drugbank.com This approach is predicated on the principle that the combined system may exhibit synergistic effects, where the biological and chemical characteristics are greater than the sum of the individual components. drugbank.com

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore. academicstrive.comrsc.org Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The success of pyrazole-containing drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity agent rimonabant (B1662492) underscores the therapeutic importance of this scaffold. nih.gov

Similarly, the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a key structural motif in numerous biologically active compounds. dntb.gov.ua Its conformational flexibility allows it to interact effectively with a variety of biological targets.

The combination of a pyrazole and an azepane ring within the same molecule, as seen in 1-(5-phenyl-1H-pyrazol-3-yl)azepane, creates a "fused" system. Research into fused pyrazole derivatives has demonstrated their significant potential in drug development. drugbank.com For instance, the fusion of a pyrazole ring with other cyclic systems has led to the development of potent drugs like sildenafil. drugbank.com The rationale behind this enhanced potential lies in the creation of a more complex and defined three-dimensional structure, which can lead to higher binding affinities and selectivities for specific biological targets.

Interactive Table of Fused Heterocyclic Systems and Their Activities:

| Fused System Example | Component Rings | Notable Activity |

| Pyrazolopyrimidine | Pyrazole, Pyrimidine | Antimicrobial mdpi.com |

| Pyrazolopyridine | Pyrazole, Pyridine (B92270) | Enzyme inhibition mdpi.com |

| Sildenafil | Pyrazole, Pyrimidine | Phosphodiesterase-5 inhibitor drugbank.com |

Hypothesis of Unique Chemical and Biological Research Prospects

Retrosynthetic Analysis of the 1-(5-phenyl-1H-pyrazol-3-yl)azepane Framework

A retrosynthetic analysis of the target molecule, 1-(5-phenyl-1H-pyrazol-3-yl)azepane, reveals several potential disconnection points. The most logical approach involves separating the pyrazole and azepane moieties. This leads to two primary synthons: a 3(5)-amino-5(3)-phenylpyrazole derivative and a suitable seven-membered ring precursor with appropriate leaving groups, or a precursor that can be converted into the azepane ring.

The pyrazole ring itself can be disconnected through various classical methods. A common disconnection is at the N-N bond and the C-C bonds adjacent to the nitrogen atoms, leading back to a 1,3-dicarbonyl compound and hydrazine (B178648). Specifically for a 3-amino-5-phenylpyrazole, this could involve the reaction of a β-ketoester or a similar precursor with hydrazine.

The azepane ring can be envisioned as being formed through ring-expansion of a corresponding piperidine (B6355638) derivative or from a linear precursor that undergoes cyclization. The linkage between the pyrazole and azepane rings is typically a C-N bond, which can be formed through nucleophilic substitution or reductive amination.

Classical and Modern Approaches for Pyrazole Ring Constructionbeilstein-journals.orgacs.orgmdpi.comnih.govresearchgate.netnih.govacs.orgunisi.itorganic-chemistry.orgnih.govrsc.orgresearchgate.netbenchchem.comrsc.orgresearchgate.net

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods available. beilstein-journals.orgacs.orgmdpi.comnih.govresearchgate.netnih.govacs.orgunisi.itorganic-chemistry.orgnih.govrsc.orgresearchgate.netrsc.orgresearchgate.net

Cyclocondensation Reactions with Hydrazine Derivativesbeilstein-journals.orgmdpi.comnih.govnih.govmdpi.comnih.govnih.gov

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.orgmdpi.com

For the synthesis of 3-amino-5-phenylpyrazoles, a common precursor is β-ketonitrile, such as benzoylacetonitrile, which reacts with hydrazine hydrate. The reaction typically proceeds by initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The use of substituted hydrazines allows for the introduction of substituents at the N1 position of the pyrazole ring. A significant challenge in these reactions can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to mixtures of isomers. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 1,3-Dicarbonyl Compound | Hydrazine | Acid or Base Catalyst | Substituted Pyrazole | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Oxidation | Pyrazole | nih.govmdpi.com |

| Acetylenic Ketones | Hydrazine Derivatives | Ethanol | Mixture of Regioisomeric Pyrazoles | mdpi.com |

1,3-Dipolar Cycloaddition Strategiesbeilstein-journals.orgnih.govacs.orgunisi.itorganic-chemistry.orgnih.gov

A powerful and atom-economical method for constructing pyrazole rings is through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govacs.orgorganic-chemistry.org This [3+2] cycloaddition approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

For instance, the reaction of a diazomethane (B1218177) derivative with a phenyl-substituted alkyne can directly lead to the desired 5-phenylpyrazole core. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the diazo compound and the alkyne. Modern advancements in this area include the use of in-situ generated diazo compounds from sources like N-tosylhydrazones, which avoids the handling of potentially hazardous diazoalkanes. organic-chemistry.org

| Dipole | Dipolarophile | Conditions | Product | Ref |

| Diazo Compound | Alkyne | Heat or Catalyst | Pyrazole | nih.govorganic-chemistry.org |

| Nitrile Imine | Alkene | Base | Pyrazoline | beilstein-journals.org |

| Sydnone | α,β-Unsaturated Ketone | Dry Xylene | Trisubstituted Pyrazole | nih.gov |

Multi-Component Reactions (MCRs) for Pyrazole Synthesisbeilstein-journals.orgacs.orgmdpi.comnih.govnih.govnih.gov

Multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgacs.orgmdpi.comnih.govnih.govnih.gov These reactions are characterized by high atom economy and operational simplicity.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For the synthesis of the 1-(5-phenyl-1H-pyrazol-3-yl)azepane framework, a three-component reaction could involve benzaldehyde, a β-ketoester, and a hydrazine derivative, leading to a highly substituted pyrazole intermediate that can be further modified. The use of various catalysts, including Lewis acids and organocatalysts, can enhance the efficiency and selectivity of these reactions. beilstein-journals.orgacs.org

Synthesis of the Azepane Moiety and Linkage Strategiesrsc.orgnih.govmanchester.ac.ukrsc.orgresearchgate.netresearchgate.netgoogle.commdpi.comgoogle.com

Ring Expansion Methodologies for Azepane Formationrsc.orgnih.govmanchester.ac.ukrsc.orgresearchgate.net

One of the elegant methods for constructing the azepane ring is through the ring expansion of a readily available six-membered piperidine precursor. rsc.orgrsc.orgresearchgate.net This approach often provides good stereochemical control.

A common strategy involves the treatment of a 2-(halomethyl)piperidine derivative with a nucleophile. The initial nucleophilic substitution is followed by an intramolecular rearrangement, leading to the expansion of the six-membered ring to a seven-membered azepane. The choice of the N-protecting group on the piperidine and the reaction conditions are critical for the success and regioselectivity of the ring expansion. rsc.org Recently, a photochemical dearomative ring expansion of nitroarenes has been reported as a novel strategy to access complex azepanes. nih.govmanchester.ac.uk

Coupling Reactions to Form the 1-(Pyrazolyl)azepane Linkage

The creation of the C-N bond between the pyrazole and azepane moieties is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being prominent methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org In the context of synthesizing 1-(pyrazolyl)azepane derivatives, this reaction would involve the coupling of a halogenated pyrazole (e.g., 3-bromo-5-phenyl-1H-pyrazole or 3-iodo-5-phenyl-1H-pyrazole) with azepane. The reaction is catalyzed by a palladium complex, which is formed in situ from a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine (B1218219) ligand. nih.govnih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as tBuBrettPhos often being effective. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Ullmann condensation , a classical copper-catalyzed N-arylation reaction, provides an alternative route. acs.orgnih.govorganic-chemistry.org This reaction typically requires harsher conditions than the Buchwald-Hartwig amination, including higher temperatures. organic-chemistry.org In a typical Ullmann reaction for this synthesis, a halo-pyrazole would be reacted with azepane in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. researchgate.netresearchgate.net Ligands can also be employed to facilitate the reaction at milder conditions. acs.org

The regioselectivity of these coupling reactions is a key consideration, as pyrazoles have two nitrogen atoms that could potentially react. The substitution pattern on the pyrazole ring and the reaction conditions can influence which nitrogen atom forms the bond with the azepane ring.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and enabling the rapid synthesis of compound libraries. These principles are highly applicable to the synthesis of complex molecules like 1-(5-phenyl-1H-pyrazol-3-yl)azepane.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. dergipark.org.trmdpi.comacs.orgresearchgate.netsemanticscholar.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. acs.orgnih.gov For the synthesis of pyrazole derivatives, microwave heating has been successfully applied to the condensation reactions that form the pyrazole ring itself. dergipark.org.trmdpi.com For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the synthesis. researchgate.net The application of microwave energy to the C-N coupling step could also be beneficial, potentially allowing for lower catalyst loadings and shorter reaction times. nih.gov

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Pyrazole Synthesis | 7-9 hours | 9-10 minutes | 79-92% |

| Pyrazolone Synthesis | Several hours | 2-5 minutes | High |

| Chalcone Cyclization | Several hours | 10 minutes | Significant |

This table presents a generalized comparison based on literature for similar heterocyclic syntheses. acs.orgresearchgate.netnih.gov

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comgalchimia.comdoaj.orgrsc.orgresearchgate.net In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproducts. mdpi.comresearchgate.net

The synthesis of pyrazoles has been successfully adapted to flow chemistry, significantly reducing reaction times compared to batch methods. mdpi.com For example, a two-step flow process for pyrazole synthesis from acetophenones has been developed, demonstrating the potential for integrating multiple synthetic steps into a continuous sequence. galchimia.com This approach could be applied to the synthesis of 1-(5-phenyl-1H-pyrazol-3-yl)azepane by designing a multi-step flow system that incorporates both the pyrazole ring formation and the subsequent C-N coupling with azepane. The use of packed-bed reactors with immobilized catalysts or reagents is also a key feature of flow chemistry that can simplify purification and catalyst recycling.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgthieme-connect.com For pyrazole synthesis, several green approaches have been explored.

One significant development is the use of water as a solvent . acs.orgthieme-connect.comresearchgate.net Water is an environmentally benign, inexpensive, and non-flammable solvent. The synthesis of pyrazoles has been achieved in aqueous media, often with the aid of a catalyst to overcome the low solubility of organic reactants. researchgate.net For example, Amberlyst-70, a solid acid resin, has been used as a recyclable catalyst for pyrazole synthesis in water at room temperature. researchgate.net

Nanocatalysis is another promising area of green chemistry. taylorfrancis.comresearchgate.netx-mol.com Nanoparticles have a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. taylorfrancis.com In the context of pyrazole synthesis, nano-sized metal oxides, such as nano-ZnO, have been used as efficient and recyclable catalysts for the condensation reaction to form the pyrazole ring, often in aqueous media. nih.govresearchgate.net For the C-N coupling step, the development of nanocatalysts, including those based on non-precious metals like cobalt, offers a more sustainable alternative to traditional palladium catalysts. researchgate.net These nanocatalysts can often be used under milder conditions and can be easily separated and reused. taylorfrancis.comresearchgate.net

| Green Chemistry Approach | Example | Key Advantages |

| Aqueous Media | Synthesis of pyrazoles using water as a solvent with a recyclable catalyst. researchgate.net | Environmentally friendly, reduced use of volatile organic compounds. acs.orgthieme-connect.com |

| Nanocatalysis | Use of nano-ZnO for pyrazole synthesis. researchgate.net | High catalytic activity, reusability of the catalyst, mild reaction conditions. taylorfrancis.com |

Analytical Techniques for Reaction Monitoring and Product Characterization (beyond basic identification)

Beyond basic identification, a suite of advanced analytical techniques is essential for monitoring the progress of the synthesis and for the unambiguous characterization of the final product, 1-(5-phenyl-1H-pyrazol-3-yl)azepane, and any potential isomers or impurities.

For reaction monitoring , techniques that can provide real-time information are highly valuable. In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) or Raman spectroscopy, can be used to track the concentration of reactants, intermediates, and products over time without the need for sampling. For offline analysis, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool. ijcpa.in HPLC-MS allows for the separation of components in the reaction mixture and their identification based on their retention time and mass-to-charge ratio. nih.govnih.gov This is particularly useful for identifying the formation of isomeric products.

For product characterization , a combination of spectroscopic and spectrometric methods is employed. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for complex structures like 1-(5-phenyl-1H-pyrazol-3-yl)azepane, two-dimensional (2D) NMR techniques are often necessary to make unambiguous assignments. nih.govmdpi.com

2D NMR techniques such as:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule, such as the phenyl, pyrazole, and azepane rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals the spatial proximity of protons, which can help to determine the regiochemistry of the azepane substitution on the pyrazole ring. nih.govresearchgate.net For example, a NOESY correlation between the protons on the azepane ring and the C5-phenyl group would provide strong evidence for the desired isomer.

The combination of these advanced analytical techniques ensures the accurate identification and purity assessment of the synthesized 1-(5-phenyl-1H-pyrazol-3-yl)azepane, providing a comprehensive understanding of its chemical structure. nih.govmdpi.com

Structural Elucidation and Conformational Analysis of 1 5 Phenyl 1h Pyrazol 3 Yl Azepane

Advanced Spectroscopic Characterization for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 1-(5-phenyl-1H-pyrazol-3-yl)azepane in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each nucleus.

The tautomerism of the pyrazole (B372694) ring is a critical consideration for its precursor, 3(5)-amino-5(3)-phenylpyrazole. This precursor can exist in two tautomeric forms: 3-amino-5-phenyl-1H-pyrazole and 5-amino-3-phenyl-1H-pyrazole. Low-temperature NMR studies on related 3(5)-phenylpyrazoles have shown that the equilibrium in solution often favors the 3-phenyl (or in this precursor's case, the 5-phenyl) tautomer fu-berlin.de. However, upon substitution with the azepane ring at the N-1 position, the tautomerism is fixed, resulting in the single 1-(5-phenyl-1H-pyrazol-3-yl)azepane structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl, pyrazole, and azepane moieties. The aromatic protons of the phenyl ring would appear in the δ 7.0–8.0 ppm region. The lone pyrazole ring proton (H-4) would likely resonate as a singlet around δ 6.0-6.5 ppm mdpi.comresearchgate.net. The protons of the azepane ring would exhibit complex multiplets in the upfield region (δ 1.5–4.0 ppm) due to spin-spin coupling and the ring's conformational flexibility.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons of the phenyl and pyrazole rings are expected to resonate in the δ 110–150 ppm range nih.govmdpi.com. The aliphatic carbons of the azepane ring would appear at higher field, typically between δ 25–60 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the pyrazole and azepane rings semanticscholar.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(5-phenyl-1H-pyrazol-3-yl)azepane

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C' | - | ~130-135 |

| Phenyl-CH | 7.2 - 7.8 (m) | ~125-130 |

| Pyrazole-C3 | - | ~150-155 |

| Pyrazole-C4 | 6.1 - 6.4 (s) | ~95-105 |

| Pyrazole-C5 | - | ~140-145 |

| Azepane-CH₂ (α to N) | 3.5 - 3.9 (t) | ~50-55 |

Note: Predicted values are based on typical shifts for phenylpyrazole and N-substituted azepane moieties. Actual values may vary. (m = multiplet, s = singlet, t = triplet)

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy confirms the presence of key functional groups. The spectrum of 1-(5-phenyl-1H-pyrazol-3-yl)azepane is expected to exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the pyrazole and phenyl rings in the 1450–1600 cm⁻¹ region mdpi.comsemanticscholar.org. Aliphatic C-H stretching from the azepane ring would be observed in the 2850–2950 cm⁻¹ range. The C-N stretching vibration for the bond connecting the azepane nitrogen to the pyrazole ring would likely appear in the 1200-1350 cm⁻¹ region.

Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the molecule's fragmentation pattern. For 1-(5-phenyl-1H-pyrazol-3-yl)azepane (C₁₅H₁₉N₃), the calculated molecular weight is 241.33 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition mdpi.com. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 241. Subsequent fragmentation would likely involve cleavage of the azepane ring and the bond between the heterocyclic systems.

Table 2: Predicted Spectroscopic Data (IR and MS)

| Technique | Feature | Predicted Value |

|---|---|---|

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-2950 cm⁻¹ | |

| C=N / C=C Stretch | 1450-1600 cm⁻¹ | |

| C-N Stretch | 1200-1350 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 241 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific crystallographic data for 1-(5-phenyl-1H-pyrazol-3-yl)azepane is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation and packing. X-ray diffraction studies on various phenyl-pyrazole derivatives reveal that the phenyl and pyrazole rings are often non-coplanar nih.govresearchgate.netmdpi.com. For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings exhibit a dihedral angle of 34.95° nih.gov. A similar twisted conformation is expected for 1-(5-phenyl-1H-pyrazol-3-yl)azepane to minimize steric repulsion.

Conformational Landscape of the Azepane Ring System

The seven-membered azepane ring is known for its significant conformational flexibility, which is a key determinant of the biological activity of many azepane-containing compounds lifechemicals.com. Its landscape is more complex than that of six-membered rings, with several low-energy conformations possible.

Preferred Conformations and Energy Barriers for Ring Inversion

The most stable conformations for the parent azepane ring are typically the twist-chair (TC) and chair (C) forms. The boat (B) and twist-boat (TB) conformations are generally higher in energy. The energy barrier for ring inversion in substituted azepanes can be determined by variable-temperature NMR spectroscopy. These barriers are influenced by the nature and size of the substituents on both the nitrogen and carbon atoms of the ring. For N-substituted systems, the interconversion between conformers can occur through a combination of ring inversion and nitrogen inversion processes.

Influence of Substituents on Azepane Ring Dynamics

The attachment of a substituent to the azepane ring can significantly influence its conformational equilibrium mq.edu.aursc.org. A bulky substituent, such as the 5-phenyl-1H-pyrazol-3-yl group, is expected to exert a strong steric influence on the azepane ring's dynamics. This large group will likely favor a conformation that minimizes steric hindrance between the pyrazole moiety and the protons on the azepane ring.

This steric demand would create a bias, causing one of the low-energy conformations (likely a specific twist-chair) to be more populated than others lifechemicals.com. This conformational locking can be crucial for molecular recognition and biological activity, as it presents a more defined three-dimensional shape to a biological target. The specific preferred conformation would aim to place the large pyrazolyl group in a pseudo-equatorial position to reduce unfavorable 1,3-diaxial interactions.

Tautomerism and Isomerism of the Pyrazole Moiety

The pyrazole ring, a core component of 1-(5-phenyl-1H-pyrazol-3-yl)azepane, possesses fundamental structural characteristics of tautomerism and isomerism that significantly influence its chemical behavior and reactivity. nih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.gov A key feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N2). This dynamic equilibrium results in the existence of two distinct tautomeric forms, which can impact synthetic strategies and the ultimate properties of the molecule. nih.govmdpi.com Understanding these isomeric possibilities is crucial for the structural elucidation of pyrazole derivatives.

Experimental and Theoretical Studies on Pyrazole Tautomeric Forms

The elucidation of the predominant tautomeric forms of pyrazole derivatives relies on a combination of sophisticated experimental techniques and computational analysis. nih.gov These studies are essential for accurately describing the molecular structure in different physical states.

Theoretical Studies: Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the relative stabilities of pyrazole tautomers. nih.gov Theoretical calculations on various substituted pyrazoles have revealed that the electronic nature of the substituents on the ring plays a critical role in determining the tautomeric equilibrium. researchgate.net A general principle that has emerged from these studies is that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is located at the C3 position. nih.gov Conversely, electron-withdrawing groups (EWGs) typically stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net In the case of a 3-amino-5-phenyl-1H-pyrazole scaffold, the amino group acts as an EDG while the phenyl group's influence is more complex, but this principle helps predict the likely preferred form. Further theoretical studies have shown that solvent molecules, particularly water, can facilitate the tautomerization process by lowering the energetic barriers for the 1,2-proton transfer through the formation of hydrogen-bonded bridges. nih.gov

| Substituent Type | Examples | Favored Tautomer Position | Reference |

|---|---|---|---|

| Electron-Donating Groups (EDG) | -NH₂, -OH, -CH₃, -F, -Cl | C3-Tautomer | nih.gov |

| Electron-Withdrawing Groups (EWG) | -NO₂, -COOH, -CHO, -CFO, -BH₂ | C5-Tautomer | nih.govresearchgate.net |

Experimental Studies: Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for identifying and quantifying pyrazole tautomers. nih.govfu-berlin.de

NMR Spectroscopy: In solution, NMR (¹H, ¹³C, and ¹⁵N) is invaluable for studying the dynamic equilibrium between tautomers. nih.gov For N-unsubstituted pyrazoles, a rapid N1-N2 proton exchange can lead to a time-averaged spectrum, often showing broadened signals for the C3 and C5 carbons. nih.gov By conducting NMR experiments at low temperatures, this proton exchange can be slowed, allowing for the observation and integration of separate signals for each tautomer, thereby determining the equilibrium constant. fu-berlin.de Studies of various tautomeric pyrazoles using ¹³C-NMR have shown that the chemical shifts at positions C3 and C5 are characteristic of the specific tautomer present. nih.gov

X-ray Crystallography: This technique provides unambiguous structural information about the tautomeric form that exists in the solid state. fu-berlin.de For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in its crystalline form. nih.gov Research on 3(5)-phenylpyrazoles has consistently shown that the 3-phenyl tautomer is not only the major form in solution but is also the exclusive tautomer present in the solid state. fu-berlin.de

These combined approaches confirm that the tautomeric preference is a delicate balance of substituent effects, solvent interactions, temperature, and physical state. nih.govfu-berlin.de

Regioisomeric Considerations in Pyrazole Synthesis and Derivatives

The synthesis of unsymmetrically substituted pyrazoles, such as those with different groups at the 3 and 5 positions, presents a significant challenge regarding regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), can lead to a mixture of regioisomers if the dicarbonyl substrate is not symmetric. nih.govacs.org

For a precursor like 1-phenylpentane-1,3-dione reacting with a substituted hydrazine, two possible products can form: the 1,3,5-trisubstituted or the 1,5,3-trisubstituted pyrazole. Achieving control over which regioisomer is formed is a key focus of modern synthetic methodology. organic-chemistry.org Several strategies have been developed to provide full regiochemical control, often avoiding the need for protecting groups or additives. nih.govacs.org

The outcome of the cyclocondensation reaction is highly sensitive to the reaction conditions and the nature of the reactants. nih.govresearchgate.net Research has demonstrated that the choice of the hydrazine source is critical. For instance, a regiocontrolled methodology using trichloromethyl enones found that reacting them with arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer. nih.govacs.org In contrast, using the corresponding free arylhydrazine base under similar conditions leads exclusively to the formation of the 1,5-regioisomer. nih.govacs.org This highlights how subtle changes in the nucleophilicity and reaction mechanism can completely alter the isomeric outcome. Other factors that can influence the regioisomeric ratio include the choice of solvent, the use of catalysts, and structural modifications in the starting materials. nih.govorganic-chemistry.org

| Hydrazine Reagent | Solvent Example | Major Regioisomer Formed | Reference |

|---|---|---|---|

| Arylhydrazine Hydrochloride | Methanol | 1,3-disubstituted pyrazole | nih.govacs.org |

| Free Arylhydrazine | Methanol | 1,5-disubstituted pyrazole | nih.govacs.org |

This ability to direct the synthesis towards a specific regioisomer is essential for preparing structurally defined pyrazole derivatives for various applications.

Theoretical and Computational Chemistry Studies on 1 5 Phenyl 1h Pyrazol 3 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(5-phenyl-1H-pyrazol-3-yl)azepane, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. derpharmachemica.com The stability of the molecule is assessed by its total energy calculated at this optimized geometry. For pyrazole-containing compounds, DFT has been successfully used to correlate theoretical and experimental values, providing confidence in the computed geometry. derpharmachemica.com

A detailed look at the bond lengths reveals the nature of the chemical bonds within the molecule. For instance, the C-C bonds within the phenyl and pyrazole (B372694) rings typically exhibit lengths that are intermediate between single and double bonds, indicative of their aromatic character. researchgate.net The C-N and N-N bond lengths within the pyrazole and azepane rings provide insight into the electronic distribution and potential for charge delocalization.

| Bond Type | Typical Predicted Bond Length (Å) |

|---|---|

| C-C (in benzene (B151609) ring) | 1.39 - 1.40 |

| C-H | 1.08 - 1.09 |

| N-H | 1.013 |

| N=C | 1.28 |

| N-N | 1.38 |

This table presents typical bond lengths for pyrazole derivatives as determined by DFT calculations and may not represent the exact values for 1-(5-phenyl-1H-pyrazol-3-yl)azepane.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For pyrazole derivatives, the HOMO is often localized on the electron-rich phenyl and pyrazole rings, while the LUMO may be distributed over the pyrazole ring and adjacent substituents. This distribution highlights the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack. For 1-(5-phenyl-1H-pyrazol-3-yl)azepane, the nitrogen atoms of the pyrazole and azepane rings, as well as the π-system of the phenyl ring, are expected to be key features on the MEP map.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escape tendency of electrons |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational space of a molecule, revealing the different shapes it can adopt due to the rotation around its single bonds. For a flexible molecule like 1-(5-phenyl-1H-pyrazol-3-yl)azepane, which contains a seven-membered azepane ring, MD simulations are essential for identifying the most stable and populated conformers.

These simulations can reveal dominant conformers, such as those where the azepane ring is puckered or flattened, and the relative orientations of the phenyl and pyrazole rings. The stability of these conformers and the energy barriers for interconversion between them can be determined, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Docking and Ligand-Target Interaction Profiling with Biological Macromolecules (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as 1-(5-phenyl-1H-pyrazol-3-yl)azepane, might interact with a biological target, typically a protein.

Based on the structural similarity of pyrazole-containing compounds to known biologically active molecules, several potential biological targets can be hypothesized. For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov Molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of 1-(5-phenyl-1H-pyrazol-3-yl)azepane to these hypothesized targets.

The docking process involves placing the ligand into the binding site of the target protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy. The results can identify the most likely binding pose and provide a quantitative measure of the binding affinity, such as the binding energy or an estimated inhibitory constant (Ki). Docking simulations have shown that pyrazole derivatives can bind tightly to the active sites of proteins like BRAF(V600E). nih.gov

| Hypothesized Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase | -8.5 | Phe, Leu, Val |

| G-Protein Coupled Receptor | -7.9 | Tyr, Trp, Ser |

This table is illustrative and does not represent actual docking results for 1-(5-phenyl-1H-pyrazol-3-yl)azepane.

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking can elucidate these key interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. researchgate.netcambridgemedchemconsulting.com

For 1-(5-phenyl-1H-pyrazol-3-yl)azepane, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors. The phenyl ring can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket and can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The azepane ring can also contribute to hydrophobic interactions. Understanding these specific interactions is crucial for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. cambridgemedchemconsulting.com For instance, the introduction of specific functional groups could enhance existing hydrogen bonds or create new favorable interactions.

Based on a comprehensive search of available scientific literature, no specific theoretical and computational chemistry studies, including pharmacophore modeling, QSAR analysis, cheminformatics, or virtual screening applications, have been published for the compound 1-(5-phenyl-1H-pyrazol-3-yl)azepane.

Therefore, it is not possible to provide a detailed article on the requested topics with research findings and data tables for this specific molecule. The absence of such studies in the public domain prevents a scientifically accurate and informative response that adheres to the provided outline.

Further research on this compound would be necessary to generate the data required for the requested analysis.

Mechanistic Investigations of 1 5 Phenyl 1h Pyrazol 3 Yl Azepane in Biological Systems in Vitro and Molecular Level

Enzyme Inhibition Studies (e.g., specific enzyme families, in vitro)

Information regarding the inhibitory effects of 1-(5-phenyl-1H-pyrazol-3-yl)azepane on any specific enzyme or enzyme families is not present in the reviewed scientific literature.

Kinetic Analysis of Enzyme-Compound Interactions (in vitro)

No data from kinetic analyses, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition for 1-(5-phenyl-1H-pyrazol-3-yl)azepane with any enzyme, has been published.

Mechanistic Classification of Enzyme Modulation (e.g., competitive, non-competitive, allosteric)

Without kinetic analysis data, the mechanistic classification of how 1-(5-phenyl-1H-pyrazol-3-yl)azepane might modulate enzyme activity (i.e., whether it acts as a competitive, non-competitive, or allosteric modulator) cannot be determined.

Receptor Binding Profiling and Affinity Determination (in vitro)

There is no available research that profiles the binding of 1-(5-phenyl-1H-pyrazol-3-yl)azepane to any biological receptors or determines its binding affinity.

Assessment of Ligand-Receptor Selectivity Profiles

Studies assessing the selectivity of 1-(5-phenyl-1H-pyrazol-3-yl)azepane for different receptor subtypes have not been identified in the public domain.

Functional Assays for Agonist/Antagonist Activity (in vitro)

No functional assays have been reported that would classify 1-(5-phenyl-1H-pyrazol-3-yl)azepane as an agonist, antagonist, or inverse agonist at any receptor.

Cellular Pathway Modulation Studies (in vitro, non-clinical)

Research on the effects of 1-(5-phenyl-1H-pyrazol-3-yl)azepane on the modulation of cellular pathways in non-clinical in vitro models is not available.

Gene Expression and Protein Level Analysis in Cell Lines

No studies were identified that have investigated the effects of 1-(5-phenyl-1H-pyrazol-3-yl)azepane on gene expression or protein levels in any cell lines. Research in this area would typically involve techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels of specific genes, and Western blotting to analyze the corresponding changes in protein expression. Microarray or RNA-sequencing analyses would offer a broader view of the transcriptomic changes induced by the compound. However, no such data has been published for this specific molecule.

Target Engagement Studies in Cellular Contexts

There is no available information regarding the specific molecular targets of 1-(5-phenyl-1H-pyrazol-3-yl)azepane or its engagement with any such targets within a cellular context. Target engagement assays are crucial for confirming that a compound interacts with its intended target in a complex biological system. Techniques often employed for this purpose include cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET). Without such studies, the mechanism of action of 1-(5-phenyl-1H-pyrazol-3-yl)azepane remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Phenyl 1h Pyrazol 3 Yl Azepane Derivatives

Systematic Substituent Effects on the Phenyl Moiety of the Pyrazole (B372694)

The phenyl group at the 5-position of the pyrazole ring is a critical component for the biological activity of this class of compounds. Altering the substituents on this aromatic ring can significantly impact interactions with biological targets. Research has shown that the nature, position, and number of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. nih.govias.ac.in

For instance, in studies of pyrazoline analogues, the introduction of electron-withdrawing groups like 4-chloro (4-Cl) and 4-nitro (4-NO2), or an electron-donating group like 4-hydroxy (4-OH) on the phenyl ring at the C-5 position of the pyrazoline ring resulted in compounds with significant anti-inflammatory activity. ias.ac.in In some cases, the potency of these derivatives was comparable or even superior to standard drugs. ias.ac.in This suggests that electronic modulation of the phenyl ring is a key factor in the biological activity of these compounds.

Further studies on phenylpyrazole derivatives as anti-HIV agents revealed that optimization of the phenyl group was crucial for enhancing potency. nih.gov This optimization led to the development of a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group, which was six-fold more potent than the initial lead compound. nih.gov The introduction of different substituents such as methyl, carboxylic, and additional phenyl groups on the pyrazole ring has also been studied to understand their effects on the molecule's properties. researchgate.net

The following table summarizes the observed effects of various substituents on the phenyl moiety of pyrazole derivatives based on reported research findings.

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| 4-Chloro (4-Cl) | 4 | Potent anti-inflammatory activity. | ias.ac.in |

| 4-Hydroxy (4-OH) | 4 | Potent anti-inflammatory activity. | ias.ac.in |

| 4-Nitro (4-NO2) | 4 | Potent anti-inflammatory activity. | ias.ac.in |

| 3',4'-Dichloro-(1,1'-biphenyl)-3-yl | 3 | Significantly enhanced anti-HIV activity. | nih.gov |

| Methyl | Various | Modulation of biological activity. | researchgate.net |

| Carboxylic acid | Various | Modulation of biological activity. | researchgate.net |

These findings underscore the importance of systematic exploration of the substitution pattern on the phenyl ring to fine-tune the pharmacological profile of 1-(5-phenyl-1H-pyrazol-3-yl)azepane derivatives.

Chemical Modifications and Derivatization of the Pyrazole Core

The pyrazole ring itself is a versatile scaffold that allows for numerous chemical modifications. nih.govmdpi.com Its unique chemical properties, including the presence of two adjacent nitrogen atoms, make it a prime target for derivatization to explore new chemical space and modulate biological activity. nih.govmdpi.com

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. In the context of pyrazole derivatives, the pyrazole moiety has been successfully replaced with other five-membered heterocycles. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, where the 1,5-diarylpyrazole motif is a common feature, researchers have designed and synthesized analogues containing thiazole, triazole, and imidazole (B134444) rings as bioisosteres of the pyrazole core. nih.govacs.org

These studies demonstrated that thiazole, triazole, and imidazole derivatives could exhibit potent CB1 antagonistic activity, confirming that they can serve as effective bioisosteres for the pyrazole ring. nih.govacs.org The molecular size and shape of pyrazole are similar to that of thiazole, which supports the viability of this replacement. researchgate.net A structure-activity relationship study revealed a close correlation between the biological results in the imidazole and pyrazole series, further validating this approach. nih.govacs.org In some instances, replacing the 5-aryl substituent of the pyrazole with a 2-thienyl moiety has also led to potent CB1 receptor antagonists. researchgate.net

The table below provides examples of bioisosteric replacements for the pyrazole ring and their outcomes.

| Original Scaffold | Bioisosteric Replacement | Target | Outcome | Reference |

| 1,5-Diarylpyrazole | Thiazole | CB1 Receptor | Maintained or improved antagonistic activity. | nih.govacs.orgresearchgate.net |

| 1,5-Diarylpyrazole | Triazole | CB1 Receptor | Maintained or improved antagonistic activity. | nih.govacs.org |

| 1,5-Diarylpyrazole | Imidazole | CB1 Receptor | Maintained or improved antagonistic activity. | nih.govacs.org |

| Pyrazole | Thiophene | CB1 Receptor | Potent antagonistic activity. | researchgate.net |

These examples highlight the utility of isosteric replacement as a tool to generate novel chemical entities with potentially improved pharmacological profiles.

The nitrogen atoms of the pyrazole ring offer opportunities for functionalization, which can significantly influence the molecule's properties. nih.govnih.gov The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), which can be selectively functionalized. mdpi.com Direct N-alkylation and N-arylation are important transformations for creating diverse pyrazole derivatives. nih.gov

Achieving regioselectivity in the N-alkylation of pyrazoles can be challenging but is crucial for defining the structure-activity relationships. nih.gov Methodologies have been developed to achieve highly regioselective N1-alkylation of 1H-pyrazoles, yielding a variety of di-, tri-, and tetra-substituted pyrazoles. acs.org This allows for the introduction of various functional groups, providing opportunities for late-stage functionalization. acs.org In some studies, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the nitrogen position resulted in a decrease in inhibitory activity against certain enzymes, indicating that the N-unsubstituted pyrazole was preferred for binding. nih.gov

The ability to control the regioselective introduction of substituents on the nitrogen atoms is a powerful tool for assembling complex pyrazoles and synthesizing series of analogues from common precursors. nih.gov This strategic functionalization is essential for a thorough exploration of the SAR of 1-(5-phenyl-1H-pyrazol-3-yl)azepane derivatives.

Derivatization and Functionalization of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a common motif in many biologically active compounds and approved drugs. researchgate.netlifechemicals.com Its inherent flexibility allows it to adopt multiple conformations, which can be a determining factor for its biological activity. lifechemicals.com Therefore, derivatization and functionalization of the azepane ring are key strategies for modulating the pharmacological properties of 1-(5-phenyl-1H-pyrazol-3-yl)azepane derivatives.

The conformational flexibility of the azepane ring can be constrained by the introduction of substituents. This is an important consideration in drug design, as biasing the ring towards a specific, biologically active conformation can enhance potency and selectivity. lifechemicals.com

Studies have shown that the introduction of a single fluorine atom can significantly bias the azepane ring to adopt one major conformation. mq.edu.aursc.org However, multiple fluorinations may not lead to an additive effect and can result in complex conformational outcomes. mq.edu.au The introduction of methyl groups at various positions on the azepane ring has also been shown to have a profound impact on its conformational preferences. researchgate.net For example, in a series of azepan-3-one (B168768) based cathepsin K inhibitors, the specific regio- and stereochemical placement of a methyl group led to widely varied pharmacokinetic properties. researchgate.net Computational modeling and spectroscopic techniques are often employed to understand the conformational effects of these substitutions. mq.edu.aursc.orgnih.gov

The table below illustrates the effect of substituents on the conformational behavior of the azepane ring.

| Substituent | Effect on Azepane Ring | Method of Study | Reference |

| Monofluorination | Biases the ring to one major conformation. | 1H NMR spectroscopy, computational modeling. | mq.edu.aursc.org |

| Di- and Trifluorination | Can result in complex conformational outcomes, not necessarily additive. | 1H NMR spectroscopy, computational modeling. | mq.edu.au |

| Methylation | Influences conformational preferences, affecting pharmacokinetic properties. | X-ray crystallography, conformational analysis. | researchgate.net |

These findings demonstrate that strategic substitution on the azepane ring can be used to control its conformation and, consequently, its biological properties.

Modifications to the azepane ring can directly influence how the molecule interacts with its biological target. The synthesis of various azepane derivatives has been a subject of considerable interest due to their wide range of pharmacological activities. researchgate.nettandfonline.com

In the development of cathepsin K inhibitors, substituting the azepanone core demonstrated the potential to modulate pharmacological properties. researchgate.net For example, a 4S-7-cis-methylazepanone analogue exhibited high potency and favorable oral bioavailability and clearance rates in rats. researchgate.net The synthesis of various oxo-azepines and azepanols has also been pursued to create novel glycosidase inhibitors and other biologically active agents. nih.gov The stereochemistry and position of substituents on the azepane ring are critical, as highlighted by the different activities of constitutional isomers of oxo-azepines. nih.gov Furthermore, the introduction of azepine and acylhydrazone moieties to tryptophan derivatives has been explored to enhance their antiviral and other biological activities. nih.gov

The derivatization of the azepane ring is a versatile strategy for optimizing the biological profile of 1-(5-phenyl-1H-pyrazol-3-yl)azepane. The ability to synthesize a variety of substituted azepanes allows for a comprehensive investigation of how changes in this part of the molecule affect its interactions with biological systems. bas.bg

Linker Region Modifications and Their Effects

In the context of pyrazole-based compounds, the "linker" can refer to the bond or group connecting the core heterocycle to its various substituents. For the 1-(5-phenyl-1H-pyrazol-3-yl)azepane scaffold, modifications can conceptually be applied to the linkage between the pyrazole and the azepane ring or by functionalizing the N1 position of the pyrazole, which serves as a vector into the solvent-exposed region in many enzyme active sites.

Research on analogous pyrazole-based inhibitors has demonstrated that the linker region is a critical determinant of a compound's biological profile. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a key strategy involved late-stage functionalization of the N1 position of a pyrazole ring to rapidly generate SAR data. nih.gov An initial hypothesis, supported by X-ray crystallography, suggested that there was available space for chemical growth off the N1 position of the pyrazole. nih.gov This vector could be exploited to introduce substituents that interact with specific residues in the target's binding site, such as Asp101, or to push on the p-loop of the kinase to enhance selectivity and fine-tune physicochemical properties. nih.gov

In one such study, various groups were introduced at the N1 position. The introduction of a difluoroethyl group (see Compound 16a in the table below) led to a potent HPK1 inhibitor that demonstrated the desired pharmacodynamic response in animal models. nih.gov However, further modifications highlighted the sensitivity of this position. For example, adding hydroxyl groups to create diol derivatives (Compounds 16b and 16c ) or introducing a morpholine (B109124) moiety (Compound 16d ) resulted in a significant loss of potency, despite an increase in solubility. nih.gov

Similarly, studies on other phenylpyrazole derivatives have shown that replacing a diazenyl linker with an aminomethylene group can be a successful strategy in developing novel anti-HIV agents. nih.gov This type of modification underscores the importance of the linker's geometry, flexibility, and hydrogen-bonding capacity. In another example, research on pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents found that connecting an aryl or heteroaryl moiety via a hydrophilic linker significantly enhanced cytotoxic activity. mdpi.com

These findings collectively indicate that modifications to the linker region of pyrazole-based scaffolds can profoundly impact biological activity. The optimal linker often achieves a delicate balance between improving potency through favorable interactions with the target and maintaining suitable physicochemical properties for drug development.

Table 1: Effects of Linker Region (Pyrazole N1-substituent) Modifications on HPK1 Inhibition Data sourced from a study on pyrazine (B50134) carboxamide pyrazoles as HPK1 inhibitors. nih.gov

| Compound ID | N1-Substituent | Biochemical IC₅₀ (nM) | T-Cell Assay IC₅₀ (nM) |

| 16a | -CH₂CHF₂ | 2 | 140 |

| 16b | -CH₂CH(OH)CH₂OH (racemic) | 100 | >10000 |

| 16c | -CH₂CH(OH)CH₂OH ((S)-enantiomer) | 110 | >10000 |

| 16d | -CH₂CH₂-morpholine | 800 | >10000 |

Development of Novel Analogs and Exploration of Chemical Space

The development of novel analogs from a lead scaffold like 1-(5-phenyl-1H-pyrazol-3-yl)azepane is a systematic process of exploring the surrounding chemical space to identify molecules with superior properties. This exploration is often guided by initial SAR findings and computational modeling. The pyrazole ring itself is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other functional groups. mdpi.com

The exploration of chemical space for pyrazole-based compounds often involves late-stage functionalization, which allows for the rapid synthesis of a diverse library of analogs from a common intermediate. nih.gov Strategies such as SNAr reactions, conjugate additions, and epoxide openings have been employed to introduce a wide range of chemical functionalities. nih.gov For instance, while N1-alkylation of the pyrazole proved to be a fruitful avenue for the HPK1 inhibitors, other analogs were synthesized to probe different areas of the chemical space. The introduction of a pyridine (B92270) group (Compound 17 ) via an SNAr reaction, for example, led to a loss of biochemical potency. nih.gov

The goal of such broad exploration is to discover novel interactions with the biological target, improve metabolic stability, enhance solubility, or alter other pharmacokinetic parameters. In the pursuit of CDK2 inhibitors, a series of novel pyrazole derivatives were designed and synthesized, leading to the identification of compounds with low micromolar IC₅₀ values. rsc.org This success was achieved by systematically modifying the substituents on the pyrazole and phenyl rings. rsc.org

Further studies on meprin inhibitors demonstrated the value of exploring substitutions at both the N1 position and the phenyl rings at the 3 and 5 positions of the pyrazole core. nih.gov Introducing lipophilic groups like methyl or phenyl at the N-position of a 3,5-diphenylpyrazole (B73989) resulted in a four- to six-fold decrease in activity, indicating that this position is sensitive to steric bulk in that particular target. nih.gov Conversely, adding substituents to the phenyl rings had a more nuanced effect, in some cases improving selectivity against off-target proteases. nih.gov

This systematic approach of generating diverse analogs allows researchers to build a comprehensive understanding of the SAR and SPR for a given scaffold. The resulting data, often presented in tables comparing structure to activity, guides the design of next-generation compounds with optimized, multi-parameter profiles suitable for further development.

Potential Research Applications of the 1 5 Phenyl 1h Pyrazol 3 Yl Azepane Scaffold

Development as Chemical Probes for Biological Target Validation

The structural characteristics of the 1-(5-phenyl-1H-pyrazol-3-yl)azepane scaffold make it a promising framework for the development of chemical probes. These probes are essential tools for validating the function of biological targets in disease processes.

Phenylpyrazole derivatives have been successfully developed as selective inhibitors for various biological targets. For instance, a class of phenylpyrazole derivatives was recently identified as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in cancers. acs.org The discovery of a phenylpyrazole core, exemplified by compound LC126, which binds to MCL-1, underscores the potential of this scaffold in creating tools to probe the BCL-2 family of proteins. acs.org

Furthermore, pyrazole (B372694) derivatives are widely used to create inhibitors of protein kinases, which are crucial targets in oncology. nih.govresearchgate.net The development of Golidocitinib, a JAK1 inhibitor, involved the strategic substitution of a pyrazole ring to achieve selectivity over other kinases like JAK2. nih.gov This highlights how the pyrazole scaffold can be fine-tuned to create highly selective probes.

The inherent fluorescence of some pyrazole derivatives also positions them as valuable tools for bioimaging. rsc.org The incorporation of a phenyl group can influence the photophysical properties of the pyrazole core. issstindian.org By modifying the scaffold, it is conceivable to develop fluorescent probes based on 1-(5-phenyl-1H-pyrazol-3-yl)azepane for visualizing specific cellular components or tracking the engagement of a target protein in living cells, which is a key aspect of target validation. rsc.org

Table 1: Examples of Pyrazole-Based Compounds in Target Validation

| Compound Class | Biological Target | Application | Reference |

|---|---|---|---|

| Phenylpyrazole Derivatives | MCL-1 | Selective inhibition for cancer research | acs.org |

| Pyrazolyl-amino-pyrimidine Derivatives | JAK1 | Selective kinase inhibition | nih.gov |

| Fused Pyrazole Derivatives | Fluoride Ions | Fluorescent sensing and bioimaging | rsc.org |

| Anilino-quinazoline Derivatives (modified with pyrazole) | Aurora A/B Kinases | Improved potency and drug-like properties | nih.gov |

Application in Fragment-Based Drug Discovery (Conceptual)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by identifying small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like leads. The pyrazole nucleus is an ideal starting point for FBDD due to its favorable physicochemical properties, synthetic accessibility, and its status as a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net

Conceptually, the 1-(5-phenyl-1H-pyrazol-3-yl)azepane scaffold can be deconstructed into its constituent fragments: the phenyl-pyrazole core and the azepane moiety. The phenyl-pyrazole fragment itself could be screened for binding against a target of interest. The N-unsubstituted pyrazole ring offers the advantage of acting as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities. nih.gov

Once a phenyl-pyrazole fragment demonstrates binding, the azepane ring can be introduced as a growth vector. The seven-membered azepane ring provides greater structural flexibility and access to a larger volume of chemical space compared to smaller five- or six-membered rings. This allows for the exploration of deeper or more complex binding pockets on a target protein. The optimization process would involve synthesizing a library of analogues, modifying the substitution pattern on the phenyl ring, and exploring different attachment points or conformations of the azepane ring to enhance binding affinity and selectivity. The development of the Aurora kinase inhibitor Barasertib, where a benzene (B151609) ring was replaced with a pyrazole to yield more potent and less lipophilic compounds, serves as a prime example of this optimization strategy. nih.gov

Contribution to Heterocyclic Chemistry Methodologies

The synthesis of 3,5-disubstituted pyrazoles like the core of 1-(5-phenyl-1H-pyrazol-3-yl)azepane is a well-established area of heterocyclic chemistry, yet there is ongoing research to develop more efficient, regioselective, and environmentally benign methods. thieme.deresearchgate.net

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.comnumberanalytics.com For the target scaffold, this would typically involve the reaction of a 1-phenyl-1,3-diketone with a hydrazine, followed by the introduction of the azepane ring.

Modern synthetic methodologies offer several advanced routes:

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials are highly sought after for their efficiency. hilarispublisher.com A three-component reaction involving, for example, a phenyl-containing starting material, a diketone equivalent, and a hydrazine derivative could provide rapid access to the core scaffold. beilstein-journals.orgnih.gov

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrazoles. numberanalytics.com A strategy could involve creating a pyrazole with a halogen or triflate at the 5-position, which is then coupled with a phenyl group using a Suzuki or similar cross-coupling reaction. A route for a fused pyrazole-azepine heterocycle has been developed utilizing a palladium coupling to introduce an aryl ring. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. A flow-based approach has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, which could be adapted for the synthesis of the phenyl-pyrazole core. rsc.org

The synthesis of 1-(5-phenyl-1H-pyrazol-3-yl)azepane specifically presents a regiochemical challenge: ensuring the correct placement of the phenyl and azepane groups at the C5 and C3 positions, respectively. Research into controlling this regioselectivity, for instance by using N-tosylhydrazones and bromovinyl acetals, contributes to the broader field of heterocyclic chemistry by providing new tools for the precise construction of substituted pyrazoles. thieme.de

Table 2: Key Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with hydrazine. | Fundamental and widely applicable. | mdpi.comnumberanalytics.com |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High efficiency and step-economy. | hilarispublisher.combeilstein-journals.org |

| Transition-Metal Catalysis | Cross-coupling reactions to form C-C or C-N bonds. | Access to complex and diverse structures. | numberanalytics.com |

| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with alkynes or their equivalents. | High regioselectivity. | thieme.de |

Exploration in Materials Science and Photophysical Applications

Heterocyclic compounds, including pyrazoles, are increasingly explored for applications in materials science due to their unique electronic and optical properties. ontosight.ai The combination of an electron-rich pyrazole ring, a pi-conjugated phenyl group, and a flexible amine in the 1-(5-phenyl-1H-pyrazol-3-yl)azepane scaffold suggests potential for creating novel functional materials.

The photophysical properties of pyrazole derivatives are of particular interest. Many pyrazoles exhibit fluorescence, with the emission characteristics being highly sensitive to the nature of the substituents and the solvent environment. rsc.org The phenyl group on the pyrazole ring is known to act as a chromophore, and its interaction with the pyrazole core can lead to charge transfer (CT) transitions, which are fundamental to many optical phenomena. issstindian.org

Potential applications in this area include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the phenyl-pyrazole core could be harnessed in the development of new emissive materials for OLEDs.

Chemical Sensors: The fluorescence of the scaffold could be designed to change (either enhance or quench) upon binding to specific ions or molecules, creating a "turn-on" or "turn-off" sensor. rsc.org The azepane moiety could be functionalized to act as a specific binding site for a target analyte.

Non-linear Optics: The donor-pi-acceptor nature that can be engineered into phenyl-pyrazole systems makes them candidates for materials with non-linear optical (NLO) properties.

While the direct application of 1-(5-phenyl-1H-pyrazol-3-yl)azepane in materials science has not been extensively reported, the known properties of its constituent parts provide a strong rationale for its exploration in these advanced applications. rsc.orgontosight.aimdpi.com

Future Research Directions and Unanswered Questions

Discovery of Novel Synthetic Routes and Methodologies

A primary and immediate research goal is the development of efficient and scalable synthetic routes to 1-(5-phenyl-1H-pyrazol-3-yl)azepane. While general methods for the synthesis of 3,5-disubstituted pyrazoles are well-documented, optimizing a synthetic pathway for this specific compound remains an unanswered question. mdpi.commdpi.com Future research could focus on several promising approaches:

Convergent Synthesis: This strategy would involve the separate synthesis of a phenylpyrazole precursor and an azepane synthon, followed by their coupling in a final step. A key challenge would be the regioselective functionalization of the pyrazole (B372694) ring to ensure the correct linkage to the azepane nitrogen.

One-Pot Reactions: The development of a one-pot or multicomponent reaction to assemble the target molecule from simple starting materials would be highly desirable for efficiency and sustainability. mdpi.com This could involve, for instance, a reaction between a phenyl-substituted diketone, hydrazine (B178648), and a precursor to the azepane ring.

Flow Chemistry: For scalable and safe synthesis, the adaptation of known pyrazole synthesis methods to continuous-flow systems could be explored. This would allow for precise control over reaction parameters and potentially improve yields and purity.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for 1-(5-phenyl-1H-pyrazol-3-yl)azepane

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Convergent Synthesis | High degree of control over final structure; modular approach allows for easy analogue synthesis. | Longer overall synthesis; potential for low yields in the final coupling step. |

| One-Pot Reaction | Increased efficiency; reduced waste and cost; shorter reaction times. | Difficult to optimize; potential for side reactions and purification challenges. |

| Flow Chemistry | Excellent scalability; enhanced safety and control; potential for higher yields. | Requires specialized equipment; initial setup can be complex. |

Elucidation of Additional Biological Targets and Mechanisms at the Molecular Level

The phenylpyrazole scaffold is known to interact with a variety of biological targets. For instance, some phenylpyrazole derivatives act as insecticides by targeting GABA-gated chloride channels. nih.gov Other derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.net The azepane moiety is also a key feature in many bioactive compounds, contributing to their pharmacokinetic properties and target engagement. researchgate.netlifechemicals.com

A crucial area of future research will be to screen 1-(5-phenyl-1H-pyrazol-3-yl)azepane against a wide range of biological targets to identify any potential therapeutic applications. Key unanswered questions include:

Does the compound exhibit any activity at neuronal receptors, similar to other phenylpyrazoles?

Could the compound act as an inhibitor of kinases, proteases, or other enzymes relevant to human diseases?

What is the mechanism of action at the molecular level for any identified biological activity?

Initial research would likely involve high-throughput screening against various cell lines and enzyme panels. Table 2 illustrates a hypothetical screening cascade.

Table 2: Hypothetical Biological Screening Cascade for 1-(5-phenyl-1H-pyrazol-3-yl)azepane

| Screening Phase | Assay Type | Potential Targets |

|---|---|---|

| Primary Screening | Cell-based viability assays | Cancer cell lines (e.g., lung, breast, colon) |

| Enzyme inhibition assays | Kinases, proteases, cyclooxygenases | |

| Secondary Screening | Target-specific cellular assays | Receptor binding assays, pathway analysis |

| In vitro toxicology assays | Hepatotoxicity, cardiotoxicity | |

| Mechanism of Action Studies | Molecular docking, proteomics | Identification of direct binding partners |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and chemical synthesis. researchgate.netiscientific.org For a novel compound like 1-(5-phenyl-1H-pyrazol-3-yl)azepane, AI can be leveraged in several ways:

Predicting Physicochemical and ADMET Properties: AI models can be trained on large datasets of existing molecules to predict properties such as solubility, permeability, metabolic stability, and potential toxicity for this new compound before it is even synthesized.

Optimizing Synthetic Routes: Retrosynthesis AI algorithms can propose novel and efficient synthetic pathways, potentially identifying routes that a human chemist might overlook. cas.orgnih.gov

Designing Analogs with Improved Properties: Generative AI models can design a virtual library of analogs of 1-(5-phenyl-1H-pyrazol-3-yl)azepane with predicted improvements in biological activity or pharmacokinetic profiles.

Exploration of Emerging Roles in Chemical Biology and Medicinal Chemistry (non-clinical)

Beyond potential therapeutic applications, 1-(5-phenyl-1H-pyrazol-3-yl)azepane could serve as a valuable tool in chemical biology and non-clinical medicinal chemistry research. The unique three-dimensional shape conferred by the azepane ring, combined with the hydrogen-bonding capabilities of the pyrazole core, makes it an interesting scaffold for developing chemical probes. researchgate.net

Future research in this area could explore:

Development of Fluorescent Probes: By attaching a fluorophore to the phenyl ring or another suitable position, the compound could be transformed into a probe for imaging specific biological processes or cellular components.